Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide-substituted benzothiophene derivative characterized by a 2,5-dimethylphenyl group attached to the sulfamoyl moiety and an ethyl ester at the 2-position of the benzothiophene core.
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-7-5-6-8-16(14)25-17)26(22,23)20-15-11-12(2)9-10-13(15)3/h5-11,20H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJZSIUHHDOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
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Introduction of the Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the benzothiophene intermediate with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine (TEA).
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Esterification: : The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in biological systems likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to the active sites of proteins. This binding can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several sulfamoyl-substituted benzothiophene derivatives. Key differences lie in the substituents on the phenyl ring of the sulfamoyl group or modifications to the sulfamoyl linker. Below is a detailed comparison:
Substituent Position on the Phenyl Ring
- Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0085) Substituent: 4-methylphenyl group. Molecular Formula: C₁₈H₁₇NO₄S₂. Properties: The para-methyl group may enhance steric bulk and influence electronic effects compared to the 2,5-dimethyl analog. No biological or solubility data are provided in the evidence .
- Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 89139-51-5) Substituent: 3-methylphenyl group. Molecular Formula: C₁₈H₁₇NO₄S₂ (identical to the 4-methyl isomer). Properties: The meta-methyl substituent likely alters binding interactions in biological targets compared to para- or di-substituted analogs.
- Target Compound: Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Substituent: 2,5-dimethylphenyl group.
Piperazine-Linked Analog
- Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 895266-80-5) Structure: Incorporates a piperazine ring between the sulfonyl group and the 2,5-dimethylphenyl moiety. Molecular Formula: C₂₃H₂₆N₂O₄S₂.
Research Implications and Gaps
- Solubility: Di-substituted analogs like the target compound may exhibit reduced aqueous solubility compared to mono-substituted derivatives, necessitating formulation optimizations.
- Biological Activity : Piperazine-linked derivatives (e.g., CAS 895266-80-5) are often explored for CNS-targeting applications due to improved blood-brain barrier penetration .
Biological Activity
Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzothiophene core , which is characterized by a fused benzene and thiophene ring. The presence of the sulfamoyl group and an ethyl carboxylate moiety enhances its chemical properties and biological interactions. The specific arrangement of substituents, such as the 2,5-dimethylphenyl group, contributes to its unique pharmacological profile.
This compound primarily interacts with specific molecular targets, modulating enzyme activities or receptor functions. Notably, it has been reported to have an affinity for Toll-Like Receptor 4 (TLR4) , which plays a crucial role in the immune response. The compound appears to block signaling mediated by the intracellular domain of TLR4, thereby influencing inflammatory pathways.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation through its interaction with TLR4, potentially leading to therapeutic applications in inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and survival.
Case Studies
- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory disorders.
- Cancer Cell Lines : Evaluations on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Mechanism | Modulates TLR4 signaling |
Synthesis and Pharmacokinetics
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of Benzothiophene Core : This is typically achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The sulfamoyl group is introduced via sulfonation followed by amination; esterification with ethanol yields the final product.
Pharmacokinetic studies indicate that the compound is soluble in organic solvents like DMSO and methanol, which may facilitate its use in various biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
